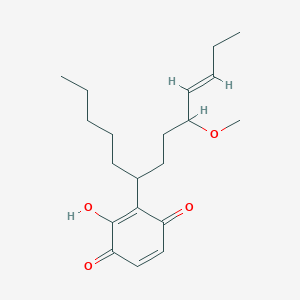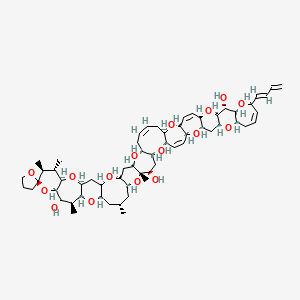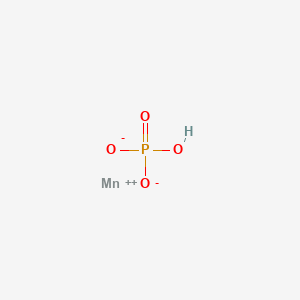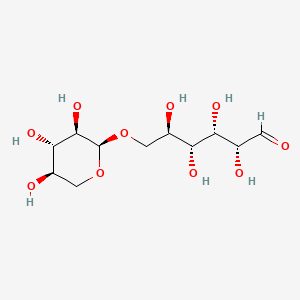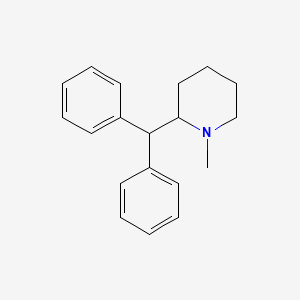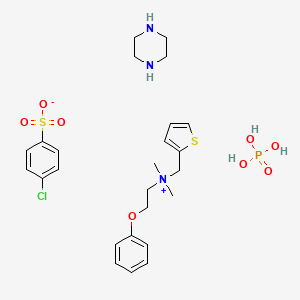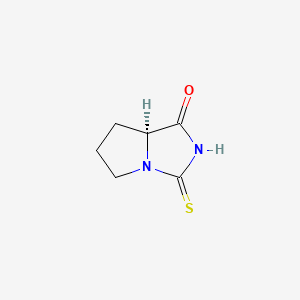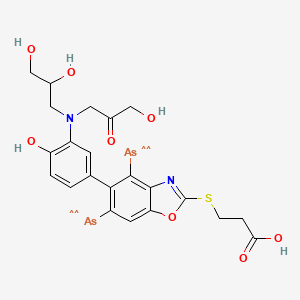
Spirotrypan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spirotrypan is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and thio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spirotrypan involves multiple steps. The initial step typically includes the preparation of intermediate compounds such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide . This intermediate is then subjected to further reactions involving iodination and other modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.
化学反应分析
Types of Reactions
Spirotrypan can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The amino and thio groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
Spirotrypan has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which Spirotrypan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
Spirotrypan is unique due to its complex structure that includes multiple functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
120-76-3 |
|---|---|
分子式 |
C22H22As2N2O8S |
分子量 |
624.3 g/mol |
InChI |
InChI=1S/C22H22As2N2O8S/c23-14-6-17-21(25-22(34-17)35-4-3-18(32)33)20(24)19(14)11-1-2-16(31)15(5-11)26(7-12(29)9-27)8-13(30)10-28/h1-2,5-6,12,27-29,31H,3-4,7-10H2,(H,32,33) |
InChI 键 |
MWKICFXBDGTHML-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
相关CAS编号 |
2921-50-8 (mono-hydrochloride salt) |
同义词 |
3-((5-((3-(bis(2,3-dihydroxypropyl)amino)-4-hydroxyphenyl)arseno)-2-benzoxazolyl)thio)propionic acid, monosodium salt spirotrypan spirotrypan, monosodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


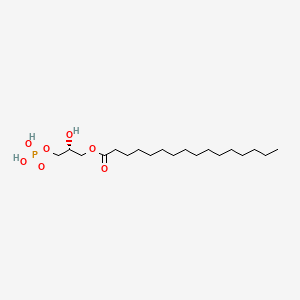
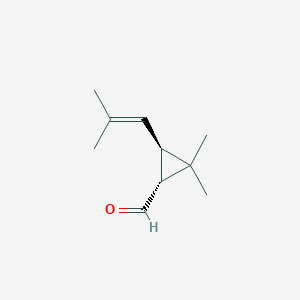
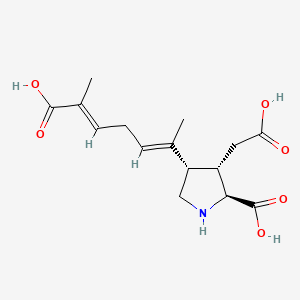
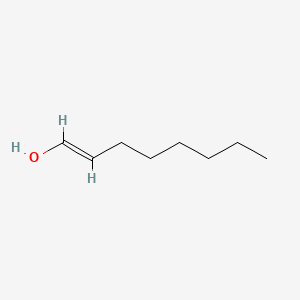
![(E)-7-[(1R,2R,3R)-2-[(E,3S)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1236815.png)
